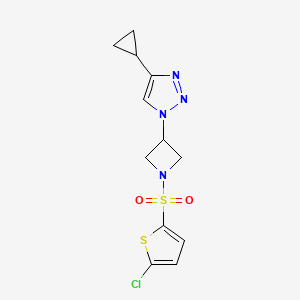![molecular formula C18H18FNO4S B2730993 (E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1281688-56-9](/img/structure/B2730993.png)
(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluoro-substituted benzodioxin ring, an ethyl linker, and a phenylethenesulfonamide group, which together contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.
Fluorination: Introduction of the fluorine atom at the desired position on the benzodioxin ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Ethylation: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Coupling with Phenylethenesulfonamide: The final step involves coupling the fluoro-substituted benzodioxin intermediate with phenylethenesulfonamide under conditions that promote the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro-substituted benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which (E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-[2-(6-chloro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide
- (E)-N-[2-(6-bromo-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide
- (E)-N-[2-(6-methyl-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide
Uniqueness
What sets (E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide apart from similar compounds is the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and overall stability. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets.
Eigenschaften
IUPAC Name |
(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c19-17-10-15(18-16(11-17)12-23-13-24-18)6-8-20-25(21,22)9-7-14-4-2-1-3-5-14/h1-5,7,9-11,20H,6,8,12-13H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQFFDNPDSDJFO-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CCNS(=O)(=O)C=CC3=CC=CC=C3)OCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)F)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)OCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)
![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)










![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2730929.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)
